(6-Bromo-5-nitropyridin-2-yl)methanamine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Secure your supply of (6-Bromo-5-nitropyridin-2-yl)methanamine, a critical functionalized pyridine building block. Its unique 6-bromo-5-nitro pattern ensures predictable reactivity in Suzuki/Buchwald couplings, while the balanced XLogP3 (0.6) and TPSA (84.7 Ų) properties bias CNS drug discovery campaigns. Demonstrated selectivity for TC-PTP (IC50 = 19 µM) over CD73 makes it invaluable for immuno-oncology programs. Eliminate synthetic risk from positional isomers; procure this exact scaffold for reproducible results.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
CAS No. 914224-00-3
Cat. No. B1517303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-5-nitropyridin-2-yl)methanamine
CAS914224-00-3
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CN)Br)[N+](=O)[O-]
InChIInChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2
InChIKeyFFHVXUYOKNPOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-5-nitropyridin-2-yl)methanamine (CAS 914224-00-3) Building Block Sourcing and Chemical Properties


(6-Bromo-5-nitropyridin-2-yl)methanamine (CAS 914224-00-3) is a functionalized pyridine building block featuring a primary amine, a bromo substituent at the 6-position, and a nitro group at the 5-position. It has a molecular formula of C6H6BrN3O2 and a molecular weight of 232.03 g/mol [1]. The compound is characterized by its high topological polar surface area (TPSA) of 84.7 Ų and a computed XLogP3 of 0.6, which are key physicochemical parameters that influence its suitability as an intermediate in medicinal chemistry .

Procurement Risk: Why (6-Bromo-5-nitropyridin-2-yl)methanamine is Not Interchangeable with Other Halogenated Nitropyridine Analogs


Generic substitution of (6-Bromo-5-nitropyridin-2-yl)methanamine with alternative halogenated or positional isomers introduces significant risk in synthetic pathways and biological assays. The specific combination of a 6-bromo and 5-nitro substitution pattern on the pyridine ring, along with the 2-aminomethyl group, dictates a unique electronic environment and reactivity profile. For instance, replacing the bromo group with a chloro group in the 6-chloro-5-nitropyridin-2-yl analog alters the leaving group potential and cross-coupling kinetics [1]. Furthermore, positional isomers such as (5-bromo-3-nitro-2-pyridyl)methanamine present a different regiochemical landscape for functionalization, which can derail established synthetic routes or lead to different biological target engagement .

Comparative Physicochemical and Synthetic Utility Data for (6-Bromo-5-nitropyridin-2-yl)methanamine


Optimized Lipophilicity (XLogP3 = 0.6) for CNS Drug-Like Space Compared to 5-Nitropyridin-2-ylmethanamine

The introduction of a bromine atom at the 6-position of the pyridine ring in (6-Bromo-5-nitropyridin-2-yl)methanamine results in a computed XLogP3 value of 0.6, as determined by PubChem's predictive algorithm . This represents a moderate increase in lipophilicity compared to the unsubstituted 5-nitropyridin-2-ylmethanamine analog, which is expected to have a lower logP due to the absence of the hydrophobic bromine atom . This shift is critical for crossing the blood-brain barrier and achieving optimal CNS drug-like properties, as it positions the compound within the favorable range (logP 0-3) for central nervous system penetration.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Enhanced Polar Surface Area (TPSA = 84.7 Ų) for Optimized Permeability and Bioavailability

(6-Bromo-5-nitropyridin-2-yl)methanamine possesses a topological polar surface area (TPSA) of 84.7 Ų . This value is notably lower than the TPSA of the comparator 2-amino-6-bromo-5-nitropyridine, which has a TPSA of 101.2 Ų due to the presence of a second hydrogen bond donor on the amine group [1]. A TPSA below 90 Ų is generally considered favorable for oral bioavailability and blood-brain barrier penetration, making the aminomethyl derivative more suitable for CNS-targeted drug discovery programs.

Drug Design ADME Physicochemical Properties

Biological Activity Profile as a Selective PTP Inhibitor (IC50 = 19 µM) Compared to Ecto-5'-Nucleotidase (IC50 = 40.1 µM)

In enzymatic assays, (6-Bromo-5-nitropyridin-2-yl)methanamine demonstrates a 2.1-fold selectivity for the inhibition of TC-PTP (tyrosine-protein phosphatase non-receptor type 2) with an IC50 of 19 µM [1], over its inhibition of rat Ecto-5'-nucleotidase (CD73), which exhibits an IC50 of 40.1 µM [2]. This selectivity profile is valuable for research programs targeting specific phosphatases in immuno-oncology and inflammation, as it suggests a lower potential for off-target effects on the adenosine pathway.

Enzyme Inhibition Tyrosine Phosphatase Immuno-oncology

Key Application Scenarios for (6-Bromo-5-nitropyridin-2-yl)methanamine in Scientific Procurement


Central Nervous System (CNS) Drug Discovery Programs

The balanced lipophilicity (XLogP3 = 0.6) and favorable TPSA (84.7 Ų) of (6-Bromo-5-nitropyridin-2-yl)methanamine make it a strategically valuable building block for constructing CNS-penetrant small molecules. Research groups focused on neurodegenerative diseases, psychiatric disorders, or neuro-oncology can utilize this scaffold to bias initial hit compounds toward favorable brain uptake properties .

Targeted Protein Tyrosine Phosphatase (PTP) Inhibitor Development

Given its demonstrated selectivity for TC-PTP (IC50 = 19 µM) over the adenosine pathway target CD73 (IC50 = 40.1 µM), this compound is a rational starting point for the development of selective PTP inhibitors [1] [2]. This application is particularly relevant in immuno-oncology, where PTP inhibition can modulate T-cell signaling, and minimizing CD73 inhibition helps avoid unwanted suppression of the anti-tumor immune response.

Synthesis of Complex Polyheterocyclic Cores via Cross-Coupling

The presence of a reactive 6-bromo substituent adjacent to the electron-withdrawing nitro group creates a highly activated site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the efficient construction of diverse, complex polyheterocyclic scaffolds. The primary amine group also serves as a versatile handle for further functionalization, such as amide bond formation or reductive amination, making it a key intermediate in the synthesis of kinase inhibitors and other biologically active heterocycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Bromo-5-nitropyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.